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Compound of Interest

(1R)-1-[4-
Compound Name:

(trifluoromethyl)phenyllethanol

cat. No.: B1350652

Technical Guide: (1R)-1-[4-
(trifluoromethyl)phenyl]ethanol

An In-depth Analysis of Physical and Spectroscopic Properties

This technical guide provides a comprehensive overview of the physical and spectroscopic
properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral building block in
pharmaceutical synthesis. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis, offering detailed data,
experimental protocols, and logical workflows to support further research and application.

Physical Properties

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that exists as a liquid at room
temperature. Its physical characteristics are crucial for handling, storage, and reaction setup.
The key physical properties are summarized in the table below.
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Property Value Reference
Molecular Formula CoHoFs0 [1]
Molecular Weight 190.16 g/mol [1]
Clear colorless to pale yellow
Appearance o [2][3]
liquid
- _ 233 °C at 760 mmHg106-107
Boiling Point [4]
°C at 8 mmHg
Density 1.237 g/mL at 25 °C [4]
Refractive Index (n2°/D) 1.458 - 1.460 [31[4]
N . _ [a]?°/D = -1.3° (c=1.00 g/100ml
Specific Optical Rotation [4]
, MeOH)
Flash Point 98 °C (209 °F) [4]
Room Temperature, Sealed in
Storage Temperature [4]

Dry

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the structure and purity of (1R)-1-[4-
(trifluoromethyl)phenyl]ethanol. The following sections detail its characteristic spectral data.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Data presented is for the closely related (S)-enantiomer, which is expected to have
identical chemical shifts and coupling constants to the (R)-enantiomer in an achiral solvent.

1H NMR (Proton NMR) Data[5]
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Aromatic (H-2,
7.62 d 8.0 2H

H-6)

Aromatic (H-3,
7.50 d 8.0 2H

H-5)
4.98 q 6.4 1H CH-OH
1.92 S - 1H OH
151 d 6.4 3H CHs

13C NMR (Carbon NMR) Data[5]

Chemical Shift (6) ppm Assignment

149.7 (approx.)

C-4 (Aromatic, attached to CFs3)

126.0 (approx.)

C-1 (Aromatic, attached to CHOH)

125.4 (g, J = 3.8 Hz) C-3, C-5 (Aromaitic)
124.2 (q, J = 272 Hz) CFs

70.0 (approx.) CH-OH

25.2 CHs

Note: Precise carbon chemical shifts for the trifluoromethyl-substituted aromatic carbons can

vary and exhibit splitting due to C-F coupling.

The FT-IR spectrum reveals the functional groups present in the molecule. The characteristic

absorptions for an alcohol with an aromatic ring are expected.
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Wavenumber (cm~?) Intensity Assignment
~3360 Broad O-H stretch (alcohol)
~3050 Medium C-H stretch (aromatic)
~2980 Medium C-H stretch (aliphatic)
~1615 Medium C=C stretch (aromatic ring)
~1325 Strong C-F stretch (trifluoromethyl)
~1160, 1120 Strong C-F stretch (trifluoromethyl)

C-O stretch (secondary
~1070 Strong

alcohol)

C-H bend (para-disubstituted
~840 Strong

aromatic)

Note: This is a representative spectrum based on data for similar aromatic alcohols.[5][6]

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound. For the (S)-enantiomer, a molecular ion peak and characteristic fragments are

observed.[7][8]

m/z Interpretation
190 [M]* (Molecular lon)
175 [M - CHs]*

145 [M - CHs - H20]*
127 [C7HaF3]*

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying analytical data.

» Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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 Instrumentation: A 400 MHz or higher field NMR spectrometer.[5]

o Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), containing 0.03% tetramethylsilane (TMS) as an internal standard.

e H NMR Protocol:

[¢]

Acquire a one-dimensional proton spectrum.

[¢]

Set spectral width to cover the range of -2 to 12 ppm.

[e]

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o

Process the data with Fourier transformation, phase correction, and baseline correction.

[¢]

Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

e 13C NMR Protocol:

[e]

Acquire a proton-decoupled 13C spectrum.

o

Set spectral width to cover the range of 0 to 200 ppm.

[¢]

A larger number of scans is typically required compared to *H NMR.

[¢]

Process the data similarly to the *H spectrum, referencing the CDCIs solvent peak at 77.16
ppm.

» Objective: To determine the specific rotation, confirming the enantiomeric purity of the (1R)-
isomer.[9]

e Instrumentation: A polarimeter.
e Protocol:

o Prepare a solution of the compound with a precisely known concentration (c), typically in
g/100mL, using a suitable solvent like methanol.[4]

o Calibrate the polarimeter with the pure solvent.
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o Fill the sample cell of a known path length (I) in decimeters (dm) with the prepared
solution, ensuring no air bubbles are present.

o Measure the observed rotation (o) at a specific temperature (e.g., 20 °C) using a specific
wavelength of light (typically the sodium D-line, 589 nm).

o Calculate the specific rotation [a] using the formula: [a] = a / (I x ¢).[9]

Visualizations

Diagrams help to visualize workflows and structural relationships, providing a clearer
understanding of the analytical process.

Diagram 1: General Workflow for Characterization

Synthesis & Purification Analysis
Asymmetric Synthesis Purification Structural Confirmation Chiral Analysis
or Chiral Resolution (e.g., Chromatography) (NMR, FT-IR, MS) (Polarimetry)

Click to download full resolution via product page

Caption: Diagram 1: A generalized workflow for the synthesis and analytical characterization of

a chiral alcohol.
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Diagram 2: Structure and Key *H NMR Correlations

Structure of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

H-2,3,5,6 CH-OH OH CHs

1H NMR Data Points
Y Y Y Y

Aromatic Protons Methine Proton Hydroxyl Proton Methyl Protons
8 7.50-7.62 54.98 61.92 61.51

Click to download full resolution via product page

Caption: Diagram 2: Correlation between the molecular structure and its characteristic tH NMR
signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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